Cas no 24286-42-8 (Benzeneethanamine,2,5-dimethoxy-N,N,4-trimethyl-)
24286-42-8 structure
Product Name:Benzeneethanamine,2,5-dimethoxy-N,N,4-trimethyl-
Numero CAS:24286-42-8
MF:C13H21NO2
MW:223.31134390831
CID:259216
PubChem ID:212478
Update Time:2025-04-19
Benzeneethanamine,2,5-dimethoxy-N,N,4-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
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- Benzeneethanamine,2,5-dimethoxy-N,N,4-trimethyl-
- 2-(2,5-dimethoxy-4-methylphenyl)-N,N-dimethylethanamine
- 2,5-Dimethoxy-N,N,4-trimethylphenethylamine
- 24286-42-8
- Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl-
- BRN 2108204
- DTXSID50179018
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- Inchi: 1S/C13H21NO2/c1-10-8-13(16-5)11(6-7-14(2)3)9-12(10)15-4/h8-9H,6-7H2,1-5H3
- Chiave InChI: VSOYVYVZVYSOAS-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=C(C)C(=CC=1CCN(C)C)OC
Proprietà calcolate
- Massa esatta: 223.15733
- Massa monoisotopica: 223.157
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 196
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 21.7Ų
Proprietà sperimentali
- Densità: 0.984
- Punto di ebollizione: 309.6°Cat760mmHg
- Punto di infiammabilità: 99.1°C
- Indice di rifrazione: 1.502
- PSA: 21.7
Benzeneethanamine,2,5-dimethoxy-N,N,4-trimethyl- Letteratura correlata
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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